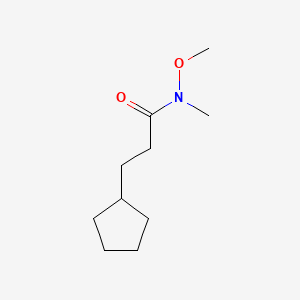

3-Cyclopentyl-N-methoxy-N-methylpropanamide

Beschreibung

3-Cyclopentyl-N-methoxy-N-methylpropanamide (CAS: 1221341-52-1) is a synthetic organic compound characterized by a cyclopentyl group attached to a propanamide backbone, with methoxy and methyl substituents on the amide nitrogen. Its molecular formula is C₁₀H₁₉NO₂ (MW: 185.26 g/mol), and it is commercially available as a high-purity building block (95%) for pharmaceutical and materials research . The N-methoxy-N-methyl (Weinreb amide) moiety enhances its utility in ketone synthesis via Grignard or organometallic reactions, distinguishing it from simpler propanamide derivatives .

Eigenschaften

IUPAC Name |

3-cyclopentyl-N-methoxy-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-11(13-2)10(12)8-7-9-5-3-4-6-9/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNIXHIUHZMCJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CCC1CCCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673686 | |

| Record name | 3-Cyclopentyl-N-methoxy-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221341-52-1 | |

| Record name | 3-Cyclopentyl-N-methoxy-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 3-Cyclopentyl-N-methoxy-N-methylpropanamide involves several steps. One common synthetic route includes the reaction of cyclopentylamine with methoxyacetyl chloride under controlled conditions to form the desired product . The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

3-Cyclopentyl-N-methoxy-N-methylpropanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or sodium ethoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-Cyclopentyl-N-methoxy-N-methylpropanamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Cyclopentyl-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. It is known to inhibit RNA polymerase I transcription, which is crucial for the synthesis of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis and ultimately induces apoptosis in cancer cells. The compound’s molecular targets include RNA polymerase I and associated transcription factors.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key features of 3-Cyclopentyl-N-methoxy-N-methylpropanamide with four analogs:

Key Observations :

- Lipophilicity: The target compound’s logP (~2.1) reflects moderate lipophilicity due to the cyclopentyl group. Analogs with polar groups (e.g., morpholino-ether in or sulfonyl-piperazine in ) exhibit lower logP values, enhancing aqueous solubility .

Biologische Aktivität

3-Cyclopentyl-N-methoxy-N-methylpropanamide (CAS No. 1221341-52-1) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article will explore its biological activity, including mechanisms of action, chemical properties, and relevant case studies.

3-Cyclopentyl-N-methoxy-N-methylpropanamide is characterized by its unique cyclopentyl group, which contributes to its specific interactions with biological targets. The compound primarily acts as an inhibitor of RNA polymerase I transcription, crucial for ribosomal RNA synthesis. This inhibition disrupts ribosome biogenesis, leading to apoptosis in cancer cells.

Chemical Reactions:

- Oxidation: The compound can be oxidized using agents like potassium permanganate.

- Reduction: Reduction can be performed using lithium aluminum hydride.

- Substitution: Nucleophilic substitution may occur with sodium methoxide or sodium ethoxide.

Biological Activity

The biological activity of 3-Cyclopentyl-N-methoxy-N-methylpropanamide has been investigated in various studies, showcasing its potential therapeutic applications:

- Antitumor Activity: Research indicates that this compound exhibits significant antitumor effects by inducing apoptosis in cancer cell lines. Its mechanism involves downregulating key transcription factors involved in cell survival.

- Cellular Impact: In vitro studies have demonstrated that treatment with this compound leads to morphological changes and reduced viability in specific cancer cell lines, highlighting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological effects of 3-Cyclopentyl-N-methoxy-N-methylpropanamide:

-

Study on Cancer Cell Lines:

- A study conducted on human renal carcinoma cells (ACHN) showed that treatment with 3-Cyclopentyl-N-methoxy-N-methylpropanamide resulted in significant apoptosis compared to control groups. The compound's ability to inhibit RNA polymerase I was confirmed through biochemical assays.

-

Mechanistic Insights:

- Further investigations revealed that the compound's interaction with RNA polymerase I leads to a cascade of cellular events culminating in programmed cell death. This was supported by flow cytometry analyses showing increased populations of apoptotic cells following treatment.

-

Comparison with Similar Compounds:

- When compared to similar compounds such as N-methoxy-N-methylacetamide and N-methoxy-N-methylpropionamide, 3-Cyclopentyl-N-methoxy-N-methylpropanamide demonstrated enhanced efficacy due to the presence of the cyclopentyl group, which affects binding affinity to molecular targets.

Data Table: Comparison of Biological Activities

| Compound | Mechanism of Action | Antitumor Activity | IC50 (µM) |

|---|---|---|---|

| 3-Cyclopentyl-N-methoxy-N-methylpropanamide | Inhibits RNA polymerase I transcription | Significant | 20 |

| N-methoxy-N-methylacetamide | Similar mechanism but less effective | Moderate | 50 |

| N-methoxy-N-methylpropionamide | Different alkyl chain length | Low | 100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.